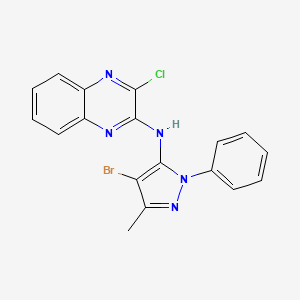![molecular formula C24H26FN3OS B12141156 N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B12141156.png)
N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a thiophene ring, which is further substituted with a piperazine moiety bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine. This can be achieved by reacting 4-fluoroaniline with piperazine in the presence of a suitable catalyst.
Thiophene Derivative Formation: The next step involves the synthesis of the thiophene derivative. This is done by reacting 3-bromo-4,5-dimethylthiophene with a suitable nucleophile to introduce the desired substituents.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiophene derivative. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiophene ring contributes to the compound’s overall stability and electronic properties, facilitating its interaction with target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different substituents.
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core but different substituents.
Uniqueness
N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its combination of a piperazine moiety, a fluorophenyl group, and a thiophene ring. This combination imparts specific electronic and steric properties, making it distinct from other similar compounds. Its potential interactions with biological targets and its stability make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C24H26FN3OS |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C24H26FN3OS/c1-17-18(2)30-24(26-23(29)19-6-4-3-5-7-19)22(17)16-27-12-14-28(15-13-27)21-10-8-20(25)9-11-21/h3-11H,12-16H2,1-2H3,(H,26,29) |
InChI Key |
SJYVUQCMFVXLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12141073.png)

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]thiophen-2-yl}-4-methoxybenzamide](/img/structure/B12141081.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12141086.png)
![2-({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12141087.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12141090.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl) acetamide](/img/structure/B12141093.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141114.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12141125.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12141129.png)
![3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12141143.png)
![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12141150.png)

